3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is a part of a larger family of compounds known as triazolothiadiazoles . These compounds are known for their wide range of biological activities and are often used in the development of new pharmaceuticals .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds is typically achieved through the reaction of appropriate starting materials . For example, one method involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds can vary depending on the specific substituents attached to the scaffold . X-ray diffraction studies have been used to illustrate the relationship between weak interactions and sensitivity of these materials .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds can be complex and are often influenced by the specific substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds can vary widely depending on the specific substituents present . Some compounds in this family have been noted for their excellent thermal stability and remarkable density .Applications De Recherche Scientifique
Antimicrobial Properties
- A study by Swamy et al. (2006) synthesized and analyzed 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives for their antimicrobial efficacy, with some compounds showing significant inhibition against tested strains, suggesting their potential as antimicrobial agents (Swamy et al., 2006).
Anticancer Activity
- Research by Chowrasia et al. (2017) focused on synthesizing fluorinated triazolo-thiadiazoles, which displayed moderate to good antiproliferative potency against various cancerous cell lines, highlighting their potential in cancer treatment (Chowrasia et al., 2017).
Enzyme Inhibition
- A study by Li et al. (2010) developed novel triazolo-thiadiazoles that showed significant inhibitory activity against E. coli methionine aminopeptidase, indicating their potential utility in enzyme inhibition research (Li et al., 2010).
Synthetic Methodology
- Saeed et al. (2016) demonstrated a phosphine-free synthesis method for new triazolothiadiazoles, contributing to the development of more efficient synthetic processes for these compounds (Saeed et al., 2016).
Protein Tyrosine Phosphatase Inhibition
- Baburajeev et al. (2015) synthesized triazolo-thiadiazoles using a green catalyst strategy and identified them as effective inhibitors of PTP1B, indicating their potential in therapeutic drug development (Baburajeev et al., 2015).
Antibacterial Activity
- Almajan et al. (2010) synthesized compounds with antibacterial properties, some exhibiting good activities against strains like Staphylococcus epidermidis and Escherichia coli (Almajan et al., 2010).
Mécanisme D'action
While the specific mechanism of action can vary depending on the exact compound and its intended use, some [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compounds have been found to exhibit promising activity against certain targets. For example, some compounds have shown potential as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN4S/c18-14-9-7-13(8-10-14)16-19-20-17-22(16)21-15(23-17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYJYZVJLMYZAH-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.